8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(pyridin-2-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(pyridin-2-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Key structural attributes include:
- A 1,2,4-oxadiazole moiety substituted at position 8 with a 4-chlorophenyl group.
- A pyridin-2-ylmethyl substituent at position 2 of the triazolopyridine ring.
- A ketone group at position 3.
This architecture aligns with bioactive triazolopyridine derivatives, which are recognized for antimicrobial, anti-inflammatory, and antiproliferative activities . The 4-chlorophenyl group may enhance lipophilicity and binding affinity to biological targets, while the pyridinylmethyl substituent could influence solubility and pharmacokinetics . Despite its structural promise, specific biological data for this compound remain unreported in the literature.
Properties
IUPAC Name |
8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN6O2/c21-14-8-6-13(7-9-14)17-23-19(29-25-17)16-5-3-11-26-18(16)24-27(20(26)28)12-15-4-1-2-10-22-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJEXTWFZIYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(pyridin-2-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural features combine oxadiazole and triazole rings, which have been associated with various biological activities, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 422.87 g/mol . The presence of the 4-chlorophenyl moiety is significant for its biological activity due to the electron-withdrawing nature of the chlorine atom, which can enhance the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN6O2 |
| Molar Mass | 422.87 g/mol |
| Density | 1.39 ± 0.1 g/cm³ |
| pKa | 13.20 ± 0.46 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism of action often involves the inhibition of specific enzymes related to cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . This compound's oxadiazole component is particularly noted for its ability to engage in molecular docking studies that predict strong binding affinities to cancer-related targets.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. The presence of both oxadiazole and triazole rings enhances its interaction with microbial enzymes, potentially inhibiting cell wall synthesis or other critical functions in pathogens .
Antitubercular Activity
Research has shown that similar oxadiazole derivatives can exhibit antitubercular properties by disrupting the metabolic pathways of Mycobacterium tuberculosis . This suggests that our compound may also hold potential in treating tuberculosis.
Case Studies and Research Findings
- Anticancer Mechanisms :
- Antimicrobial Efficacy :
- SAR Studies :
Scientific Research Applications
Pharmacological Applications
Research has indicated that compounds with similar structures to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing the oxadiazole and triazole moieties have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. Studies have shown that derivatives of oxadiazoles possess potent activity against Mycobacterium tuberculosis and other resistant strains .
- Anticancer Properties : The incorporation of triazole rings in medicinal chemistry has been linked to anticancer activity. Research indicates that triazole derivatives can inhibit tumor growth by interfering with the cell cycle and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain derivatives of oxadiazoles have shown promise as anti-inflammatory agents, potentially useful in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of oxadiazole and triazole rings through cyclization methods. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of related oxadiazole compounds found that they exhibited significant inhibitory effects on bacterial growth, suggesting similar potential for the target compound .
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with triazole functionalities showed selective cytotoxicity against various cancer cell lines, indicating a potential pathway for developing targeted cancer therapies .
- Inflammation Models : Experimental models assessing anti-inflammatory effects revealed that certain derivatives reduced markers of inflammation significantly compared to control groups .
Comparative Analysis Table
| Property/Activity | Similar Compounds | Target Compound |
|---|---|---|
| Antimicrobial Activity | Effective against M. tuberculosis | Potentially effective against resistant strains |
| Anticancer Properties | Induces apoptosis | Selective cytotoxicity in cancer cell lines |
| Anti-inflammatory Effects | Reduces inflammation markers | Significant reduction in animal models |
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridine Derivatives
Key Observations :
- Oxadiazole vs. Aryl Substituents: The target compound’s 4-chlorophenyl-oxadiazole group likely improves metabolic stability compared to the unsubstituted phenyl group in ’s analogue . Chlorine atoms are known to modulate electronic effects and enhance receptor binding in medicinal chemistry.
- Pyridinylmethyl vs. Pyrrolidinone: The pyridin-2-ylmethyl substituent in the target compound may confer better solubility in polar solvents compared to the pyrrolidinone group in ’s analogue, which introduces a cyclic amide moiety .
Key Observations :
- Green Chemistry: highlights the use of sodium hypochlorite in ethanol for oxidative cyclization, offering an environmentally benign alternative to traditional Cr(VI)- or DDQ-based methods . This approach aligns with modern trends in sustainable synthesis.
Table 3: Bioactivity Trends in Triazolopyridine Analogues
Key Observations :
- 4-Chlorophenyl Impact : The electron-withdrawing chlorine atom may increase the oxadiazole’s stability and interaction with hydrophobic binding pockets, a feature exploited in kinase inhibitors and antimicrobial agents.
- Triazole Core Universality : The [1,2,4]triazolo[4,3-a]pyridine scaffold is recurrent in bioactive molecules, with substituent diversity dictating target specificity. For instance, ’s benzyloxy-methoxyphenyl derivative exhibits antibacterial activity, whereas ’s triazolo-thiadiazepines show therapeutic promise .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
